An In-Depth Technical Guide to 9H-Fluorene-1-carboxamidine hydrochloride: Structure, Properties, and Potential Applications
An In-Depth Technical Guide to 9H-Fluorene-1-carboxamidine hydrochloride: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
9H-Fluorene-1-carboxamidine hydrochloride is a derivative of the tricyclic aromatic hydrocarbon fluorene, distinguished by the presence of a carboxamidine group at the 1-position. This functional group imparts unique chemical properties and suggests significant potential for biological activity, particularly in the realm of medicinal chemistry. While detailed experimental data for this specific compound is not extensively documented in publicly available literature, its structural features align with classes of compounds known to exhibit anticancer and antimicrobial properties. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, a plausible synthetic route based on established chemical transformations, and an exploration of its potential biological significance, drawing insights from closely related fluorene-based compounds.
Chemical Structure and Identification
9H-Fluorene-1-carboxamidine hydrochloride is identified by the Chemical Abstracts Service (CAS) number 885270-15-5 .[1] The chemical structure consists of a fluorene nucleus, a planar and aromatic system, with a carboxamidine hydrochloride salt attached to the C1 position. The hydrochloride salt form generally enhances the solubility of the compound in aqueous media, a desirable characteristic for biological testing and potential pharmaceutical formulations.
Caption: Chemical structure of 9H-Fluorene-1-carboxamidine hydrochloride.
Physicochemical Properties
| Property | 9H-Fluorene | 9H-Fluorene-1-carboxamidine hydrochloride (Predicted) |
| Molecular Formula | C₁₃H₁₀ | C₁₄H₁₃ClN₂ |
| Molecular Weight | 166.22 g/mol | 244.72 g/mol |
| Appearance | White crystalline solid | Likely a crystalline solid |
| Melting Point | 116-117 °C | Significantly higher than fluorene |
| Boiling Point | 295 °C | Decomposes before boiling |
| Solubility | Insoluble in water; soluble in organic solvents | Soluble in water and polar organic solvents |
Synthesis Methodology
A plausible and efficient method for the synthesis of 9H-Fluorene-1-carboxamidine hydrochloride is the Pinner reaction .[2][3][4][5][6] This well-established reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (a Pinner salt), which can then be converted to the corresponding amidine upon treatment with ammonia.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 9H-Fluorene-1-carboxamidine hydrochloride via the Pinner reaction.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on the general principles of the Pinner reaction and would require optimization for this specific substrate.
Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)
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Preparation: Dry, powdered 9H-fluorene-1-carbonitrile is suspended in a mixture of anhydrous diethyl ether and an excess of anhydrous ethanol in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
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Reaction: The suspension is cooled to 0°C in an ice bath. Dry hydrogen chloride gas is then bubbled through the stirred suspension. The reaction is monitored by thin-layer chromatography (TLC) until the starting nitrile is consumed.
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Isolation: The resulting precipitate, the ethyl imidate hydrochloride (Pinner salt), is collected by filtration under an inert atmosphere, washed with cold, anhydrous diethyl ether, and dried in vacuo.
Step 2: Conversion to 9H-Fluorene-1-carboxamidine hydrochloride
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Ammonolysis: The isolated Pinner salt is dissolved in anhydrous ethanol and cooled to 0°C. Anhydrous ammonia gas is then passed through the solution, or a solution of ammonia in ethanol is added dropwise.
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Reaction Monitoring: The progress of the reaction is monitored by TLC or HPLC to observe the formation of the amidine.
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Isolation and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield 9H-Fluorene-1-carboxamidine hydrochloride as a crystalline solid.
Potential Biological Activity and Mechanism of Action
The biological activity of 9H-Fluorene-1-carboxamidine hydrochloride has not been explicitly reported. However, the fluorene scaffold and the amidine functional group are present in many biologically active molecules, suggesting a high potential for pharmacological effects.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of fluorene derivatives. For instance, N-aryl-9-oxo-9H-fluorene-1-carboxamides have been identified as potent inducers of apoptosis in various cancer cell lines, including breast, colon, and hepatocellular carcinoma.[2][4][5] These compounds were found to arrest the cell cycle at the G2/M phase, leading to programmed cell death.[2] The mechanism of action for some of these derivatives involves the inhibition of tubulin polymerization, a critical process in cell division.[5]
The amidine group is also a well-known pharmacophore in medicinal chemistry, often contributing to the binding of small molecules to biological targets through hydrogen bonding and electrostatic interactions. Amidine-containing compounds have been shown to exhibit a range of biological activities, including antimicrobial and anticancer effects.[7] Some amidine derivatives act as topoisomerase I inhibitors, inducing DNA damage and subsequent apoptosis in cancer cells.[8]
Given these precedents, it is plausible that 9H-Fluorene-1-carboxamidine hydrochloride could exhibit anticancer activity through mechanisms such as:
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Induction of Apoptosis: Triggering programmed cell death in cancer cells.
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Cell Cycle Arrest: Halting the proliferation of malignant cells.
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Enzyme Inhibition: Targeting key enzymes involved in cancer progression, such as topoisomerases or kinases.
Caption: Potential mechanisms of anticancer activity for 9H-Fluorene-1-carboxamidine hydrochloride.
Antimicrobial Potential
Fluorene derivatives have also been investigated for their antimicrobial properties. The planar, aromatic structure of the fluorene nucleus can facilitate intercalation into microbial DNA or disruption of cell membranes. The cationic nature of the carboxamidine group at physiological pH could further enhance interactions with negatively charged components of microbial cell walls and membranes.
Key Experimental Assays for Evaluation
To elucidate the biological profile of 9H-Fluorene-1-carboxamidine hydrochloride, a series of in vitro assays would be essential.
Anticancer Activity Assays
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Cell Viability/Cytotoxicity Assays: (e.g., MTT, SRB) to determine the concentration-dependent cytotoxic effects on a panel of cancer cell lines.
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Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to confirm the induction of programmed cell death.
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Cell Cycle Analysis: (e.g., flow cytometry) to investigate the effects on cell cycle progression.
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Tubulin Polymerization Assay: To determine if the compound inhibits microtubule formation.
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Topoisomerase I Inhibition Assay: To assess the ability of the compound to inhibit this key DNA-regulating enzyme.
Antimicrobial Activity Assays
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: To determine the potency against a range of bacterial and fungal strains.
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Biofilm Inhibition Assays: To evaluate the ability to prevent the formation of microbial biofilms.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 9H-Fluorene-1-carboxamidine hydrochloride is not widely available, general precautions for handling fluorene derivatives and fine chemicals should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
9H-Fluorene-1-carboxamidine hydrochloride represents a promising, yet underexplored, molecule with significant potential in drug discovery. Based on the known biological activities of structurally related fluorene carboxamides and other amidine-containing compounds, it is a strong candidate for investigation as an anticancer and/or antimicrobial agent. Further research, including its definitive synthesis, purification, and comprehensive biological evaluation, is warranted to fully characterize its therapeutic potential.
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